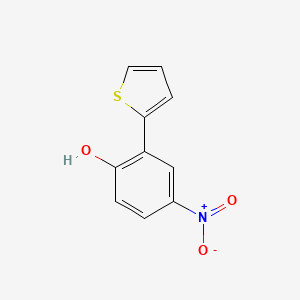

4-Nitro-2-(thiophen-2-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

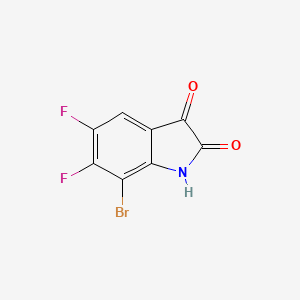

4-Nitro-2-(thiophen-2-yl)phenol is a chemical compound with the CAS Number: 373380-63-3 . It has a molecular weight of 221.24 . The compound is a powder at room temperature .

Synthesis Analysis

Thiophene derivatives, such as this compound, can be synthesized through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The IUPAC name for this compound is 4-nitro-2-(2-thienyl)phenol . The InChI code for this compound is 1S/C10H7NO3S/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6,12H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 129-131 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Material Science

4-Nitro-2-(thiophen-2-yl)phenol has been studied for its role in the synthesis of complex metal(II) thiophenyl Schiff base complexes, which are of interest due to their magnetic and thermal properties. These complexes, characterized by various spectroscopic techniques, suggest potential applications in materials science, particularly in the development of new magnetic materials and catalysts (Osowole, 2011).

Environmental Remediation

Research has also focused on the environmental applications of this compound, especially its derivatives for the detection and degradation of pollutants. For example, a study on microwave-assisted synthesis of Ag2O-ZnO composite nanocones has shown significant potential for the electrochemical detection and photodegradation of 4-Nitrophenol, an important water pollutant, highlighting the role of this compound derivatives in environmental remediation technologies (Chakraborty et al., 2021).

Photocatalytic Activity

Nanocrystalline cellulose-derived doped carbonaceous material, incorporating this compound derivatives, has been explored for its photocatalytic activity towards the degradation of nitrophenols under visible light. This study suggests the potential of such materials in the sustainable and efficient mineralization of pollutants in aqueous environments, further contributing to the field of environmental cleanup (RanguMagar et al., 2018).

Corrosion Inhibition

Additionally, the role of this compound derivatives as corrosion inhibitors has been investigated. A study demonstrates the effectiveness of yttrium 3-(4-nitrophenyl)-2-propenoate, a related compound, in preventing copper alloy corrosion in chloride solutions, suggesting potential industrial applications in metal preservation (Nam et al., 2016).

Biodegradation of Environmental Contaminants

Furthermore, this compound and its derivatives have been involved in studies concerning the biodegradation of environmental contaminants, such as the degradation of p-nitrophenol by Rhodococcus opacus SAO101, providing insights into microbial pathways for the cleanup of nitroaromatic pollutants (Kitagawa et al., 2004).

Safety and Hazards

Direcciones Futuras

While specific future directions for 4-Nitro-2-(thiophen-2-yl)phenol are not mentioned in the search results, thiophene derivatives are of interest in various fields. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the development of organic semiconductors . In the field of medicine, they are being studied for their potential biological effects .

Propiedades

IUPAC Name |

4-nitro-2-thiophen-2-ylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRJILBGEJNBIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2989559.png)

![2-[3-(Dimethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid](/img/structure/B2989560.png)

![3-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2989562.png)

![1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2989566.png)

![2-(benzylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2989569.png)

![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2989570.png)

![Oxolan-2-yl-[4-(5,6,7,8-tetrahydrocinnoline-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B2989573.png)

![5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2989582.png)